molecular formula C15H19NO2 B14730263 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester CAS No. 10412-92-7

1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester

Cat. No.: B14730263
CAS No.: 10412-92-7
M. Wt: 245.32 g/mol
InChI Key: BBURLTYOBWPAPQ-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a cyclopentene ring, a carboxylic acid group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester typically involves the reaction of cyclopentene with a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester is unique due to its combination of a cyclopentene ring, a carboxylic acid group, and an ethyl ester group, along with the phenylmethylamine group.

Properties

IUPAC Name

ethyl 2-(benzylamino)cyclopentene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,16H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBURLTYOBWPAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450976
Record name 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10412-92-7
Record name 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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